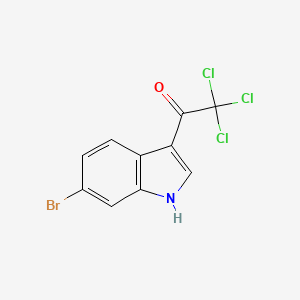
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a trichloroethanone group attached to the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Reduction Reactions: The trichloroethanone group can be reduced to form different derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Reduced derivatives of the trichloroethanone group.
Oxidation: Oxidized forms of the indole ring.
Scientific Research Applications
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine atom and trichloroethanone group can also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bisindole compound with potential antibiotic adjuvant properties.
3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides: Compounds with significant inhibitory activity against mutant isocitrate dehydrogenase-1.
2-(6-Bromo-1H-indol-3-yl)acetic acid: Another indole derivative used in various chemical and biological studies.
Uniqueness
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is unique due to the presence of both a bromine atom and a trichloroethanone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H5BrCl3NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H5BrCl3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H |
InChI Key |
FCQUUTJXFOSWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


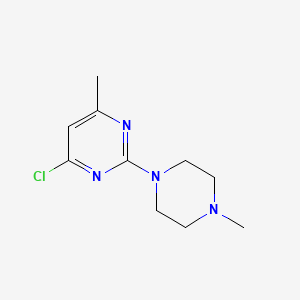
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
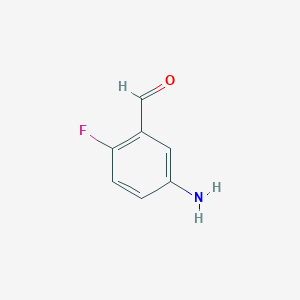

![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
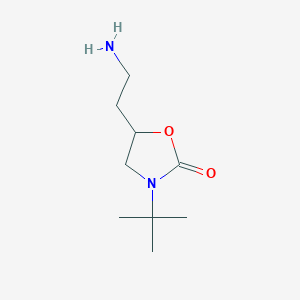
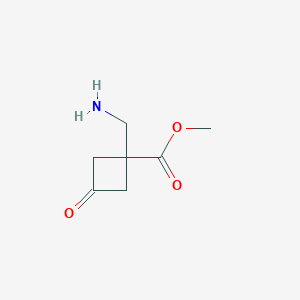


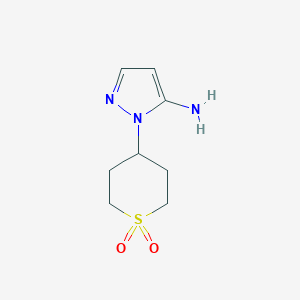

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
